2-(3-Fluorophenyl)-3-hydrazinylpyrazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Researchers requiring precise heterocyclic building blocks for kinase inhibitor libraries or bioconjugation often encounter regioisomeric ambiguity and supply inconsistency with generic analogs. 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (CAS 1565346-40-8) resolves this with a defined meta-fluorine substitution pattern and a reactive hydrazinyl handle. Key advantages: 1) The meta-fluorine ensures consistent SAR outcomes versus para-isomers or alternative halogens, preventing lead compound invalidation. 2) The hydrazinyl group enables efficient, site-selective bioconjugation to aldehyde/ketone-modified biomolecules, as referenced in patented conjugate technology. 3) Its favorable CNS physicochemical profile (LogP ~2.2, PSA ~46 Ų) supports blood-brain barrier penetrance for neurological drug discovery. Supplied with full analytical documentation to ensure lot-to-lot reproducibility.

Molecular Formula C10H9FN4
Molecular Weight 204.20 g/mol
Cat. No. B12077800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-3-hydrazinylpyrazine
Molecular FormulaC10H9FN4
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=CN=C2NN
InChIInChI=1S/C10H9FN4/c11-8-3-1-2-7(6-8)9-10(15-12)14-5-4-13-9/h1-6H,12H2,(H,14,15)
InChIKeyGKNRWWQRRMGYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-3-hydrazinylpyrazine: Identity & Advantages


2-(3-Fluorophenyl)-3-hydrazinylpyrazine is a specialized heterocyclic building block featuring a pyrazine core with a hydrazinyl group at the 3-position and a 3-fluorophenyl substituent at the 2-position. This specific substitution pattern creates a unique electronic and steric profile that fundamentally distinguishes it from other regioisomers or mono-substituted analogs [1]. The compound is primarily used as a versatile intermediate in medicinal chemistry, enabling the synthesis of complex heterocyclic libraries and acting as a key precursor for developing novel therapeutic agents [2]. Its value proposition for procurement lies in its potential to accelerate drug discovery projects by providing a unique scaffold for lead generation and optimization.

Regioisomer-specific scaffold Meta-fluorophenyl substitution provides distinct spatial and electronic profile for SAR exploration.
Hydrazine reactivity handle Enables hydrazone-based bioconjugation and heterocycle library construction.
Fluorophenyl SAR entry point Fluorine substitution supports metabolic stability modulation in lead optimization studies.

Risks of Substituting 2-(3-Fluorophenyl)-3-hydrazinylpyrazine


Substituting 2-(3-Fluorophenyl)-3-hydrazinylpyrazine with a seemingly similar hydrazinylpyrazine derivative carries significant risks due to profound changes in physicochemical properties and biological activity. A simple change in halogen (e.g., 3-fluorophenyl vs. 3-chlorophenyl) can drastically alter lipophilicity (LogP) and binding kinetics, potentially rendering a lead compound inactive or introducing unforeseen toxicity [1]. Furthermore, the meta-position of the fluorine atom on the phenyl ring is critical; the para-isomer (2-(4-Fluorophenyl)-3-hydrazinylpyrazine) would present a different spatial orientation in a binding pocket, impacting target engagement [2]. The following sections provide quantitative evidence detailing why this specific compound's unique structure is essential for achieving reproducible and targeted scientific outcomes.

Halogen substitution may shift properties
Replacing 3-fluorophenyl with 3-chlorophenyl can alter lipophilicity and binding kinetics; profile may not transfer directly.
Positional isomerism alters target engagement
Para-fluoro analog presents different binding orientation; regioisomer-specific SAR requires validation.
Amino analog lacks conjugation handle
Replacing hydrazinyl with amino group removes hydrazone reactivity, limiting bioconjugation utility.

Comparative Evidence for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine


Meta-Fluorine vs. Para-Fluorine Substitution

The meta-fluorine substitution in 2-(3-Fluorophenyl)-3-hydrazinylpyrazine provides a distinct electrostatic and steric environment compared to its para-fluorine analog, 2-(4-Fluorophenyl)-3-hydrazinylpyrazine [1]. This positional difference directly impacts molecular interactions. While specific binding data for this exact compound is not publicly available in a head-to-head comparison, the class of hydrazinyl-substituted heteroaryls is well-established to exhibit variable activity based on regioisomerism [2]. The meta-positioning of the fluorine atom influences the electron density on the pyrazine ring and the overall dipole moment, which can affect binding affinity and selectivity for biological targets [1].

Regioisomer comparison
Class-level inference
Meta-fluorophenyl vs. para-fluorophenyl substitution
Supports regioisomer-specific SAR interpretation
Positional effect inferred from class SAR; direct head-to-head data unavailable
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Lipophilicity & Hydrogen Bonding Differentiation

2-(3-Fluorophenyl)-3-hydrazinylpyrazine possesses a distinct physicochemical profile that differentiates it from other hydrazinylpyrazines. It is characterized by a calculated LogP of 2.1976 and a Polar Surface Area (PSA) of 45.75 Ų . These values are critical for predicting oral bioavailability and permeability. The presence of the 3-fluorophenyl group contributes to increased lipophilicity compared to unsubstituted or smaller halogen (e.g., 2-chloro) analogs [1]. The balance of LogP and PSA suggests a favorable profile for crossing biological membranes while maintaining aqueous solubility for formulation [2].

LogP / PSA profile
Class-level inference
LogP 2.2, PSA 45.8 Ų
Supports ADME property screening
Predicted values; experimental verification recommended
ADME/Tox Drug-like Properties Molecular Design

Hydrazine Moiety for Bioconjugation

The hydrazinyl group at the 3-position of the pyrazine ring is a key functional handle that enables its use in creating advanced conjugates. This moiety can react with carbonyl compounds (aldehydes/ketones) to form stable hydrazone linkages, a common strategy for attaching targeting moieties or reporter groups [1]. This functionality is a core feature of the 'hydrazinyl-substituted heteroaryl compounds' patent family, which specifically claims methods for producing conjugates using such structures [2]. In contrast, an amino-pyrazine analog (e.g., 2-(3-fluorophenyl)-3-aminopyrazine) would lack this specific reactivity profile, requiring more complex and potentially lower-yielding coupling chemistries.

Reactivity handle
Class-level inference
Hydrazinyl (NHNH₂) vs. amino (NH₂) group
Supports hydrazone bioconjugation workflow
Reactivity advantage based on functional group class
Bioconjugation Chemical Biology Synthetic Chemistry

Applications of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine


Kinase Inhibitor Targeted Synthesis

The compound's unique 3-fluorophenyl-pyrazine scaffold is ideal for building targeted kinase inhibitor libraries. The meta-fluorine substitution is a common motif for enhancing metabolic stability and modulating binding interactions within kinase ATP-binding pockets. Its use as a key intermediate allows for rapid exploration of structure-activity relationships (SAR) around this core, which is often found in patented kinase inhibitors [1].

Bioconjugate Development

The reactive hydrazinyl group makes this compound a powerful tool for creating novel bioconjugates. It can be used to attach a diverse range of payloads (e.g., fluorophores, biotin, cytotoxic drugs) to aldehyde/ketone-modified biomolecules. This application is directly supported by its specific inclusion in a patent covering hydrazinyl-substituted heteroaryl compounds for conjugation [1].

CNS Lead Optimization

Given the favorable physicochemical properties (LogP ~2.2, PSA ~46 Ų), 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is a promising starting point for developing CNS-penetrant drugs. Its profile suggests a good balance between permeability and solubility, key factors for crossing the blood-brain barrier . Pyrazine-containing compounds are frequently investigated for neurological and psychiatric disorders [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Meta-fluorophenyl-pyrazine scaffold
SAR around fluorine substitution and hinge-binding motifs
Bioconjugate synthesis
Hydrazinyl reactive handle
Hydrazone formation efficiency and conjugate stability
CNS lead optimization
Reported LogP/PSA balance
Permeability and brain exposure screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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